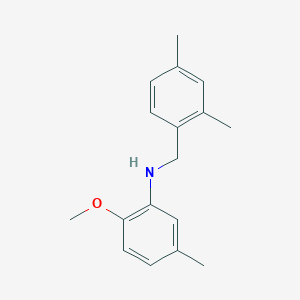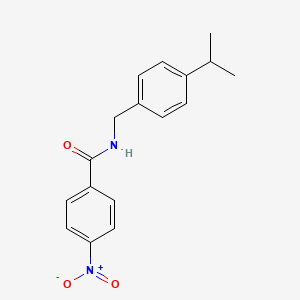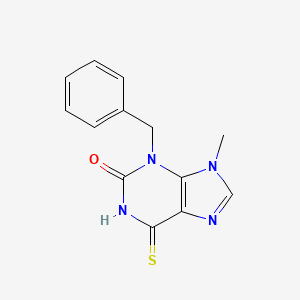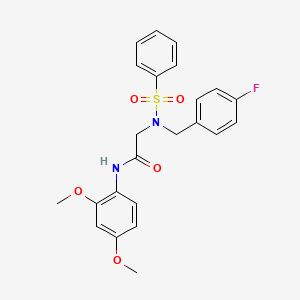
(2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine, also known as DMB-MeOPh, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The exact mechanism of action of (2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine is not fully understood. However, studies have shown that this compound modulates the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound also exhibits potent anti-inflammatory and antioxidant activities, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. This compound has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using (2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine in lab experiments is its simple and efficient synthesis method. This compound is also relatively stable and can be easily stored for long periods. However, one of the main limitations of using this compound in lab experiments is its limited availability, which may hinder its widespread use in research.
未来方向
There are several future directions for research on (2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine. One potential direction is to further investigate its neuroprotective effects and potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
合成方法
(2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethylbenzylamine with 2-methoxy-5-methylbenzaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
(2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases. In pharmacology, this compound has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, making it a potential candidate for the treatment of various neurological disorders. In neuroscience, this compound has been shown to enhance cognitive function and memory formation, making it a potential candidate for the treatment of various cognitive disorders.
属性
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-methoxy-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-5-7-15(14(3)9-12)11-18-16-10-13(2)6-8-17(16)19-4/h5-10,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCMAURQCULASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2=C(C=CC(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
![N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5708646.png)
![1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5708652.png)
![2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5708657.png)
![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)


![1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)
![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)